molecular formula C17H25FN2 B5217378 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine

Cat. No. B5217378
M. Wt: 276.4 g/mol
InChI Key: XGRCNMHFPNLYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine, also known as flephedrone, is a synthetic drug that belongs to the class of cathinones. It is a designer drug that has gained popularity among drug users due to its psychoactive effects. Flephedrone is a potent stimulant that has effects similar to those of other cathinones such as methcathinone and mephedrone.

Mechanism of Action

Flephedrone acts as a reuptake inhibitor of serotonin and norepinephrine in the brain. It binds to the serotonin transporter and the norepinephrine transporter, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the levels of serotonin and norepinephrine in the synaptic cleft, which results in its stimulant effects.
Biochemical and Physiological Effects
Flephedrone has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This leads to its stimulant effects, which include increased energy, euphoria, and alertness. Flephedrone has also been found to increase heart rate, blood pressure, and body temperature. Prolonged use of 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine can lead to addiction, psychosis, and other adverse effects.

Advantages and Limitations for Lab Experiments

Flephedrone has been used in scientific research to study its effects on the central nervous system. Its high affinity for the serotonin transporter and the norepinephrine transporter makes it a useful tool for studying the reuptake of these neurotransmitters in the brain. However, the use of 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine in lab experiments is limited due to its potential for abuse and adverse effects.

Future Directions

Future research on 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine should focus on its potential as a therapeutic agent. Studies have shown that this compound has antidepressant and anxiolytic effects, which make it a potential candidate for the treatment of depression and anxiety disorders. Further research should also focus on the development of safer and more effective drugs that target the serotonin and norepinephrine transporters in the brain.

Synthesis Methods

Flephedrone is synthesized by the reaction of 1-(2-fluorophenyl)-2-nitropropene with 3-methylcyclohexanone in the presence of a reducing agent such as zinc and ammonium formate. The resulting product is purified through recrystallization to obtain 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine in its pure form.

Scientific Research Applications

Flephedrone has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine has a high affinity for the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of serotonin and norepinephrine in the brain. Flephedrone has been found to increase the levels of serotonin and norepinephrine in the brain, leading to its stimulant effects.

properties

IUPAC Name

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2/c1-14-5-4-6-15(13-14)19-9-11-20(12-10-19)17-8-3-2-7-16(17)18/h2-3,7-8,14-15H,4-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRCNMHFPNLYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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